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molecular formula C11H14N2O2 B8742455 2-Allylamino-6-methylnicotinic acid methyl ester

2-Allylamino-6-methylnicotinic acid methyl ester

Cat. No. B8742455
M. Wt: 206.24 g/mol
InChI Key: DFHAYCJGNDWFRP-UHFFFAOYSA-N
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Patent
US04215123

Procedure details

To a solution of 2.88 g. (0.015 mole) of 2-allylamino-6-methylnicotinic acid, methyl ester in 50 ml. of anhydrous diethyl ether was added 1.12 g. (0.0075 mole) of ethyl malonyl chloride. The mixture was stirred at room temperature for 4 hours. The mixture was filtered and the filtrate was evaporated in a rotary evaporator. The residue was dissolved in 5 ml. of ethanol and this solution was added to a solution of 0.23 g. (0.01 g. atoms) of sodium in 20 ml. of ethanol. The mixture was stirred at room temperature for 5 minutes. The mixture was diluted with water and was acidified with glacial acetic acid. The mixture was extracted with diethyl ether and the ether layer was dried over magnesium sulfate, filtered and was acidified with an etheral hydrochloric acid solution. The mixture was filtered and the filtrate was evaporated. The residue was recrystallized from heptane to give 10 mg. of the title compound, m.p. 110°-112° C.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.0075 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[N:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8])[CH:2]=[CH2:3].C([CH:18]([C:22](Cl)=[O:23])[C:19](Cl)=[O:20])C.[CH2:25]([O:27]CC)[CH3:26]>>[CH2:25]([O:27][C:22]([C:18]1[C:19](=[O:20])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5]2[C:6]([C:7]=1[OH:8])=[CH:11][CH:12]=[C:13]([CH3:15])[N:14]=2)=[O:23])[CH3:26]

Inputs

Step One
Name
Quantity
0.015 mol
Type
reactant
Smiles
C(C=C)NC1=C(C(=O)OC)C=CC(=N1)C
Step Two
Name
Quantity
0.0075 mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 ml
ADDITION
Type
ADDITION
Details
of ethanol and this solution was added to a solution of 0.23 g
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from heptane
CUSTOM
Type
CUSTOM
Details
to give 10 mg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(N(C2=NC(=CC=C2C1O)C)CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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